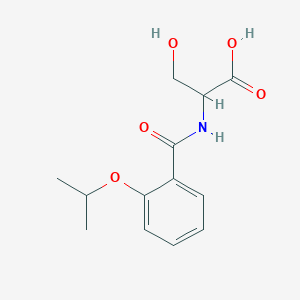![molecular formula C23H24N6O4 B2408067 (E)-2-amino-1-((3,4-diméthoxybenzylidène)amino)-N-(2-méthoxyéthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840460-75-5](/img/structure/B2408067.png)
(E)-2-amino-1-((3,4-diméthoxybenzylidène)amino)-N-(2-méthoxyéthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapeutiques anticancéreux
Le composé est structurellement similaire à certains inhibiteurs non covalents de l'EGFR à base d'imidazo[1,2-a]quinoxaline . Ces inhibiteurs ont été utilisés dans le développement de thérapeutiques anticancéreux . Le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticancéreux.
Inhibition de l'EGFR
Le composé pourrait être utilisé comme inhibiteur de l'EGFR . Les inhibiteurs de l'EGFR sont un type de thérapie ciblée qui bloque l'action des enzymes connues sous le nom de récepteurs du facteur de croissance épidermique, qui sont impliqués dans la croissance et la propagation des cellules cancéreuses .
Réduction des niveaux de ROS dans les cellules cancéreuses du poumon
Le composé pourrait potentiellement être utilisé pour réduire les niveaux de ROS dans les cellules cancéreuses du poumon . C'est une condition préalable essentielle pour de meilleurs inhibiteurs plausibles de l'EGFR dépourvus de cardiotoxicité .
Régulation négative des oncogènes clés
Le composé pourrait potentiellement être utilisé pour réguler négativement l'expression d'oncogènes clés, tels que KRAS, MAP2K et EGFR . La régulation négative de ces gènes suggère que le composé pourrait interagir et inhiber les acteurs clés de la cascade de signalisation ainsi que l'EGFR .
Potentiel antiparasitaire
Le composé est structurellement similaire aux 2-amino-1,3,4-thiadiazoles , qui auraient un potentiel antiparasitaire . Par conséquent, le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antiparasitaires.
Activité antitrypanosomiale
Le composé pourrait potentiellement présenter une activité antitrypanosomiale . La trypanosomiase est une maladie parasitaire causée par des parasites protozoaires .
Activité antimalarienne
Le composé pourrait potentiellement présenter une activité antimalarienne . Le paludisme est une maladie mortelle causée par des parasites transmis aux humains par la piqûre de moustiques femelles Anopheles infectés .
Activité antitoxoplasmique
Le composé pourrait potentiellement présenter une activité antitoxoplasmique . La toxoplasmose est une maladie qui résulte d'une infection par le parasite Toxoplasma gondii .
Propriétés
IUPAC Name |
2-amino-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-31-11-10-25-23(30)19-20-22(28-16-7-5-4-6-15(16)27-20)29(21(19)24)26-13-14-8-9-17(32-2)18(12-14)33-3/h4-9,12-13H,10-11,24H2,1-3H3,(H,25,30)/b26-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUKQPBGKSZXRN-LGJNPRDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)



![2-tert-butyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2407988.png)
![2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2407991.png)
![4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2407992.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2407994.png)
![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2407995.png)
![methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2407996.png)



![Ethyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2408002.png)
